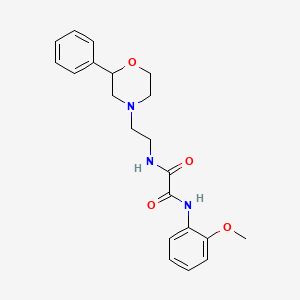
N1-(2-methoxyphenyl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1-(2-methoxyphenyl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide: is a synthetic organic compound that belongs to the class of oxalamides This compound is characterized by the presence of an oxalamide core, substituted with a 2-methoxyphenyl group and a 2-(2-phenylmorpholino)ethyl group
准备方法
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available starting materials such as 2-methoxyaniline, oxalyl chloride, and 2-(2-phenylmorpholino)ethylamine.
Step 1: The reaction between 2-methoxyaniline and oxalyl chloride in the presence of a base like triethylamine forms the intermediate N-(2-methoxyphenyl)oxalamide.
Step 2: The intermediate is then reacted with 2-(2-phenylmorpholino)ethylamine under controlled conditions to yield the final product, N1-(2-methoxyphenyl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide.
Industrial Production Methods:
Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the oxalamide moiety, potentially converting it to amines.
Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents or nitrating agents under controlled temperature and solvent conditions.
Major Products:
Oxidation: Phenolic derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated aromatic compounds.
科学研究应用
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry, potentially forming complexes with transition metals.
Material Science: Its unique structure makes it a candidate for the development of novel polymers or materials with specific electronic properties.
Biology and Medicine:
Drug Development: Due to its structural similarity to bioactive molecules, it can be explored as a lead compound in the development of new pharmaceuticals.
Biological Studies: It can be used in studies to understand its interaction with biological macromolecules like proteins and nucleic acids.
Industry:
Polymer Industry: Potential use in the synthesis of high-performance polymers.
Chemical Industry: As an intermediate in the synthesis of more complex molecules.
作用机制
The mechanism by which N1-(2-methoxyphenyl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The presence of the morpholino group suggests potential interactions with biological membranes or proteins, influencing cellular processes.
相似化合物的比较
N1-(2-methoxyphenyl)-N2-(2-(2-morpholino)ethyl)oxalamide: Lacks the phenyl group on the morpholino moiety.
N1-(2-methoxyphenyl)-N2-(2-(2-piperidino)ethyl)oxalamide: Contains a piperidine ring instead of a morpholine ring.
Uniqueness:
- The presence of both the methoxyphenyl and phenylmorpholino groups in N1-(2-methoxyphenyl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide provides a unique combination of electronic and steric properties, potentially leading to distinct biological and chemical behavior compared to its analogs.
This detailed overview should provide a comprehensive understanding of this compound, its preparation, reactions, applications, and comparisons with similar compounds
属性
IUPAC Name |
N'-(2-methoxyphenyl)-N-[2-(2-phenylmorpholin-4-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4/c1-27-18-10-6-5-9-17(18)23-21(26)20(25)22-11-12-24-13-14-28-19(15-24)16-7-3-2-4-8-16/h2-10,19H,11-15H2,1H3,(H,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNKDMGZKTYHNGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C(=O)NCCN2CCOC(C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
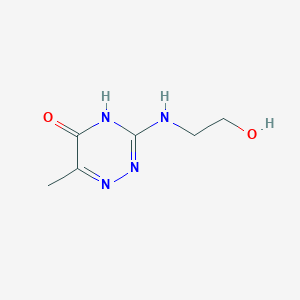
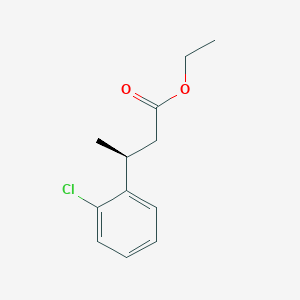
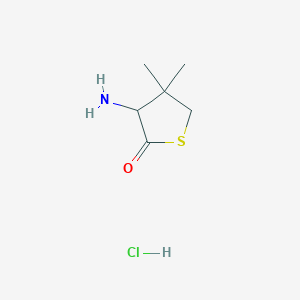
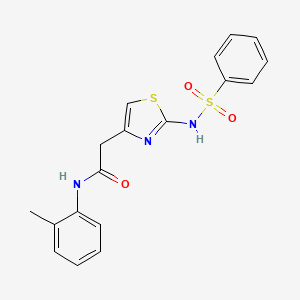
![N-[cyano(2,3-dichlorophenyl)methyl]-2-(6-methylpyridin-3-yl)acetamide](/img/structure/B2549987.png)
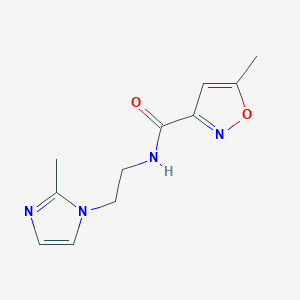
![Sodium 1-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B2549991.png)
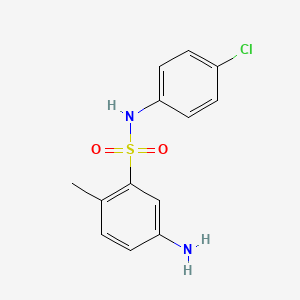
![1-[4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-3-phenylpropan-1-one](/img/structure/B2549993.png)
![(2R,5R)-6-(Benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylic acid](/img/new.no-structure.jpg)
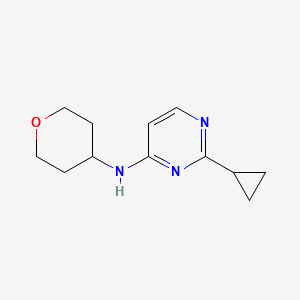
![Ethyl 4-[[7-[(4-fluorophenyl)methyl]-1,3-dimethyl-2,6-dioxopurin-8-yl]methyl]piperazine-1-carboxylate](/img/structure/B2549999.png)
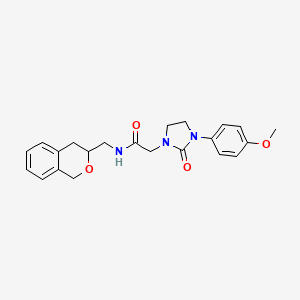
![N-(3,4-dimethoxyphenethyl)-2-(7-(2,4-dimethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2550001.png)
